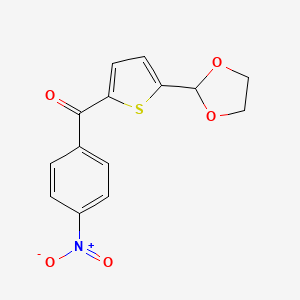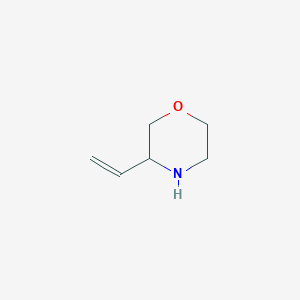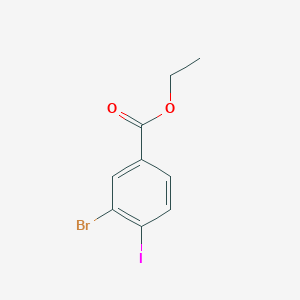
5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene, often referred to as 5-DNT, is a heterocyclic organic compound containing both an aromatic ring and a heterocyclic thiophene. It is a colorless, crystalline solid with a melting point of 136-138 °C and a boiling point of 367-369 °C. 5-DNT is of interest due to its potential applications in organic synthesis, materials science, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Fluorescent Nitrobenzoyl Polythiophenes: Thiophene derivatives, including 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene, have been synthesized and characterized for their spectroscopic and electrochemical properties. These compounds exhibit fluorescence, which could be significant in developing fluorescent materials or sensors (Coelho et al., 2015).
Reactions and Product Formation
- Reaction with Hydroxylamine: Studies have shown that reactions involving similar thiophene derivatives and hydroxylamine can lead to the formation of different products, which could be useful in synthesizing novel organic compounds (Paradkar et al., 1993).
Synthesis of Novel Derivatives
- C-hetero-fused Thiophenes: Research has demonstrated efficient methods to synthesize novel c-hetero-fused thiophene derivatives, which can potentially lead to new materials with unique properties (Rangnekar & Mavlankar, 1991).
Structural and Functional Group Analysis
- Packing Structure of Thiophene Derivatives: Investigating the packing structures of thiophene derivatives has provided insights into the effects of different functional groups on the molecular arrangement. Such studies are crucial for designing materials with desired physical properties (Bettencourt‐Dias et al., 2005).
Applications in Luminescence Sensitization
- Luminescence Sensitization: Thiophenyl-derivatized nitrobenzoato compounds have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence, indicating potential applications in luminescent materials and devices (Viswanathan & Bettencourt-Dias, 2006).
Electrochemical and Electrochromic Properties
- Novel Asymmetric Structure Polymers: Research into asymmetric structure polymers based on thiophene derivatives has led to the development of materials with unique electrochemical and electrochromic properties, which can be utilized in various applications such as electrochromic devices (Hu et al., 2019).
Coordination Polymers
- Cadmium Coordination Polymers: Studies have shown that thiophene derivatives can be used to synthesize new coordination polymers with cadmium, demonstrating applications in crystal engineering and potentially in materials science (Xue et al., 2015).
Biomedical Research Applications
- Antimicrobial Activity: Thiophene derivatives have shown potential in antimicrobial applications, indicating their usefulness in developing new pharmaceuticals and antibacterial agents (Mabkhot et al., 2017).
Eigenschaften
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(9-1-3-10(4-2-9)15(17)18)11-5-6-12(21-11)14-19-7-8-20-14/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFQTQCRIDYSOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641945 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene | |
CAS RN |
898778-34-2 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)



![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)





